(S)-1-(5-Methylpyridin-3-yl)propan-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(2S)-1-(5-methylpyridin-3-yl)propan-2-ol |
InChI |
InChI=1S/C9H13NO/c1-7-3-9(4-8(2)11)6-10-5-7/h3,5-6,8,11H,4H2,1-2H3/t8-/m0/s1 |
InChI Key |
SXWHPHVZJRYHFM-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=CC(=CN=C1)C[C@H](C)O |
Canonical SMILES |
CC1=CC(=CN=C1)CC(C)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Enantiopure S 1 5 Methylpyridin 3 Yl Propan 2 Ol
Stereoselective Synthesis Approaches
The creation of the single desired stereoisomer of 1-(5-Methylpyridin-3-yl)propan-2-ol necessitates synthetic routes that are highly stereocontrolled. This can be achieved through several distinct strategies, each with its own set of advantages and challenges. These approaches primarily revolve around the asymmetric reduction of the prochiral ketone precursor, 1-(5-methylpyridin-3-yl)propan-2-one, or by building the chiral center from pre-existing stereogenic sources.
Asymmetric Reduction Strategies
Asymmetric reduction of prochiral ketones is one of the most direct and widely employed methods for producing enantiomerically enriched secondary alcohols. This transformation can be accomplished using biocatalysts, transition metal complexes with chiral ligands, or small organic molecules as catalysts.
Biocatalysis has emerged as a powerful and green tool for asymmetric synthesis, offering high enantioselectivity under mild reaction conditions. The reduction of the precursor ketone, 1-(5-methylpyridin-3-yl)propan-2-one, can be achieved using whole-cell systems or isolated enzymes, such as alcohol dehydrogenases (ADHs).
Recent studies have demonstrated the successful chemoenzymatic preparation of chiral pyridine-based α-fluorinated secondary alcohols, highlighting the utility of enzymes like alcohol dehydrogenase from Lactobacillus kefir (LkADH) for the enantioselective reduction of prochiral ketones. nih.gov While specific data for 1-(5-methylpyridin-3-yl)propan-2-one is not extensively reported, the general applicability of this methodology to pyridyl ketones suggests its potential for producing the (S)-enantiomer with high enantiomeric excess (ee). The process typically involves the use of a cofactor, such as NADP+, and a co-substrate, like isopropanol (B130326), for cofactor regeneration. nih.gov
Table 1: Bioreduction of Pyridyl Ketone Analogs
| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) |
| Lactobacillus kefir ADH | α-Halogenated Pyridyl Ketones | Corresponding Chiral Alcohols | High (specific values vary) |
Note: This table is illustrative of the potential of bioreduction for this class of compounds, based on analogous reactions.
Transition metal-catalyzed asymmetric hydrogenation is a highly efficient method for the synthesis of chiral alcohols, often providing high enantioselectivities and turnover numbers. Catalysts typically consist of a transition metal, such as rhodium or ruthenium, complexed with a chiral ligand.
For the synthesis of (S)-1-(5-Methylpyridin-3-yl)propan-2-ol, the asymmetric hydrogenation of 1-(5-methylpyridin-3-yl)propan-2-one is the key step. While direct examples for this specific substrate are scarce in publicly available literature, research on analogous 2-pyridine ketones has shown excellent results with rhodium catalysts. For instance, the use of [Rh(COD)Binapine]BF4 has been reported to achieve up to 99% ee in the asymmetric hydrogenation of various 2-pyridine ketones under mild conditions. This suggests that a similar approach could be highly effective for the 3-pyridyl analogue.
Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketone Analogs
| Catalyst | Substrate | Product | Enantiomeric Excess (ee) |
| [Rh(COD)Binapine]BF4 | 2-Acetylpyridine | (S)-1-(pyridin-2-yl)ethanol | >99% |
| [Rh(COD)Binapine]BF4 | 2-Propanoylpyridine | (S)-1-(pyridin-2-yl)propan-1-ol | 98% |
Note: This data is based on analogous 2-pyridyl ketones and serves as a strong indicator for the potential success with 3-pyridyl substrates.
Organocatalysis offers a metal-free alternative for asymmetric reductions, utilizing small chiral organic molecules to catalyze the enantioselective transfer of a hydride to the ketone. A common approach involves the use of a Hantzsch ester as the hydride source in the presence of a chiral Brønsted acid catalyst. This methodology has been successfully applied to the reduction of pyridines, which, upon activation by the chiral acid, can undergo a cascade hydrogenation. This provides a pathway to enantiomerically enriched piperidines and could be adapted for the reduction of the ketone functionality in 1-(5-methylpyridin-3-yl)propan-2-one.
Chiral Auxiliary-Mediated Syntheses
The use of chiral auxiliaries is a well-established strategy for stereocontrolled synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed.
In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to direct the diastereoselective reduction of the ketone. For example, the ketone could be converted into a chiral imine or enamine, followed by a diastereoselective reduction and subsequent hydrolysis to yield the chiral alcohol. Common chiral auxiliaries include oxazolidinones and phenylglycinol derivatives. nih.gov The choice of auxiliary and the reaction conditions are crucial for achieving high diastereoselectivity.
Chiral Pool Synthesis Strategies from Known Precursors
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, carbohydrates, or terpenes, as starting materials. This strategy leverages the existing stereocenters in these molecules to build up more complex chiral structures.
For the synthesis of this compound, a potential chiral pool precursor could be an enantiopure amino alcohol. For instance, a suitable chiral amino alcohol could be elaborated through a series of reactions to introduce the 5-methylpyridin-3-yl moiety and modify the functional groups to arrive at the target structure. This approach can be highly effective, as the stereochemistry is predetermined by the starting material, but it often requires multi-step synthetic sequences. The synthetic elaboration of easily available enantiomerically pure β-amino alcohols has been described, providing a potential pathway to chiral vic-diamines and, by extension, other chiral molecules. nih.gov
Multicomponent Reaction (MCR) Strategies for Pyridyl Alcohol Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer an efficient pathway to complex molecular scaffolds like pyridines. acsgcipr.org While not typically used to directly synthesize the final chiral alcohol, MCRs are powerful for constructing the core functionalized pyridine (B92270) ring, which can then be further elaborated. acsgcipr.org
The construction of pyridines via condensation reactions is a widely used approach. acsgcipr.org These can be performed as linear sequences or, more efficiently, as MCRs where the precursor for cyclization is assembled from simple, reactive synthons and amines. acsgcipr.org Key MCRs for pyridine synthesis include the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe reactions.
Hantzsch-type Synthesis: This method generally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. The reaction initially produces a dihydropyridine (B1217469), which must be subsequently oxidized to yield the aromatic pyridine ring. acsgcipr.org
Bohlmann-Rahtz and Guareschi-Thorpe Syntheses: These approaches build the carbon skeleton and then close the ring through addition/elimination reactions, directly yielding the aromatic pyridine product by eliminating small molecules like water or alcohols. acsgcipr.org
These MCR strategies are valued for their good atom economy and the use of simple starting materials. acsgcipr.org Although sometimes slow, the yields and reaction times can often be improved through techniques like microwave heating or flow chemistry. acsgcipr.org The resulting substituted pyridine can be designed to bear functional groups amenable to conversion into the desired propanol (B110389) side chain.
| Reaction Name | Key Reactants | Intermediate/Product Type | Key Features |
|---|---|---|---|
| Hantzsch Pyridine Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia/Amine | Tetrahydropyridine (requires oxidation) | Forms a dihydropyridine intermediate that needs a separate oxidation step. acsgcipr.org |
| Bohlmann-Rahtz Pyridine Synthesis | Enamine, α,β-Unsaturated Ketone | Aromatic Pyridine | Directly forms the aromatic pyridine ring via condensation and elimination. acsgcipr.org |
| Guareschi-Thorpe Reaction | Cyanoacetamide, β-Ketoester, Ammonia | Aromatic Pyridine | Directly yields a functionalized pyridinone product. acsgcipr.org |
Derivatization from Related Pyridine-Based Precursors
A more direct approach to synthesizing this compound involves the modification of existing, readily available pyridine precursors. This strategy focuses on building the chiral side chain onto a pre-formed 5-methylpyridine ring system.
A common synthetic pathway begins with 5-methylpyridine or a derivative thereof. smolecule.com One potential route involves the conversion of a precursor like 3-acetyl-5-methylpyridine into the target alcohol. This transformation can be achieved through several methods:
Asymmetric Reduction: The prochiral ketone (3-acetyl-5-methylpyridine) can be reduced to the chiral secondary alcohol using a chiral reducing agent or a catalyst. Chemoenzymatic methods, employing alcohol dehydrogenases, have proven effective for converting prochiral ketones into enantiopure secondary alcohols. nih.gov
Grignard Reaction and Chiral Resolution: A Grignard reaction can be performed on a suitable precursor, such as a 3-formyl-5-methylpyridine, with a methylmagnesium halide to create the racemic 1-(5-methylpyridin-3-yl)ethan-1-ol. Subsequent steps would then be required to introduce the final carbon and resolve the stereocenter. A more direct synthesis starts with 5-methylpyridine, which undergoes a Grignard reaction to form the racemic alcohol, followed by chiral resolution to separate the desired (S)-enantiomer. smolecule.com
Derivatization can also involve functional group interconversion on the pyridine ring itself to facilitate the side-chain synthesis. For example, 2-amino-5-methylpyridine (B29535) can be converted to 2-hydroxy-5-methylpyridine, which can then be transformed into a triflate, a versatile intermediate for cross-coupling reactions to build the necessary carbon skeleton. orgsyn.org
Optimization of Reaction Conditions and Yield for Enantiomeric Purity
Achieving high enantiomeric purity (often expressed as enantiomeric excess, or ee) is the critical final step in the synthesis of chiral molecules like this compound. This requires careful optimization of reaction conditions, catalysts, and separation techniques.
Enzymatic Kinetic Resolution: A highly effective method for separating enantiomers is enzymatic kinetic resolution. Lipases, such as Candida antarctica lipase (B570770) (CAL), are widely used to selectively acylate one enantiomer of a racemic alcohol, leaving the other unreacted. acs.org For pyridyl ethanols, lipase-catalyzed asymmetric acetylation with vinyl acetate (B1210297) can produce the (R)-acetate and the unreacted (S)-alcohol, both with excellent enantiomeric purities. acs.org Reaction parameters such as temperature can be optimized; for instance, increasing the temperature from room temperature to 60 °C can accelerate the reaction rate significantly without compromising enantiospecificity. acs.org
Dynamic Kinetic Resolution (DKR): To overcome the 50% theoretical yield limit of standard kinetic resolution, dynamic kinetic resolution (DKR) can be employed. This process combines the enzymatic resolution with a metal catalyst (e.g., based on Ruthenium or Vanadium) that continuously racemizes the slower-reacting enantiomer. mdpi.com This allows the enzyme to convert the entire racemic starting material into a single enantiomer of the product, approaching a theoretical yield of 100%. mdpi.com
Asymmetric Catalysis: The direct, enantioselective synthesis from a prochiral precursor is often the most efficient route. This can be achieved through:
Asymmetric Transfer Hydrogenation: The reduction of a pyridyl ketone precursor using a chiral catalyst can directly yield the enantiopure alcohol. acs.org
Copper-Catalyzed Asymmetric Alkylation: Highly enantioselective transformations of poorly reactive substrates like alkenyl pyridines can be achieved using a copper-chiral diphosphine ligand catalyst in the presence of a Lewis acid activator and a Grignard reagent. nih.gov This method allows for the formation of chiral pyridines with excellent enantioselectivity. nih.gov
Optimization involves screening chiral ligands, catalysts, solvents, and temperature to maximize both chemical yield and enantiomeric excess. nih.govacs.org For example, studies have shown that lowering the reaction temperature often leads to an increase in the enantiomeric excess of the product. nih.gov
| Methodology | Key Reagents/Catalysts | Principle of Operation | Potential Outcome |
|---|---|---|---|
| Enzymatic Kinetic Resolution | Lipase (e.g., Candida antarctica lipase), Acyl donor (e.g., vinyl acetate) | Selective acylation of one enantiomer from a racemic alcohol mixture. acs.org | High enantiomeric purity for both the acylated product and the unreacted alcohol; max 50% yield for desired enantiomer. acs.org |
| Dynamic Kinetic Resolution (DKR) | Lipase + Metal Racemization Catalyst (e.g., Ru complex) | Enzyme resolves enantiomers while the catalyst racemizes the undesired enantiomer. mdpi.com | Theoretical yield up to 100% of a single enantiomer. mdpi.com |
| Asymmetric Transfer Hydrogenation | Chiral metal complex (e.g., Ru, Rh) | Direct, enantioselective reduction of a prochiral ketone precursor. acs.org | High yield and high enantiomeric excess of the target alcohol. |
| Copper-Catalyzed Asymmetric Conjugate Addition | Cu-catalyst, Chiral diphosphine ligand, Lewis acid, Grignard reagent | Enantioselective alkylation of an alkenyl pyridine precursor. nih.gov | Excellent enantioselectivity for a wide range of chiral pyridines. nih.gov |
Advanced Spectroscopic and Analytical Characterization for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of organic compounds. By probing the magnetic properties of atomic nuclei, various NMR techniques can elucidate the connectivity, chemical environment, and spatial proximity of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For (S)-1-(5-Methylpyridin-3-yl)propan-2-ol, the ¹H NMR spectrum confirms the presence of all expected proton signals. The chemical shifts (δ) are influenced by the electron density around the proton, with nearby electronegative atoms (like oxygen and nitrogen) and aromatic rings causing characteristic shifts.
The expected signals for the compound would include distinct resonances for the pyridine (B92270) ring protons, the methyl group on the ring, the methylene (B1212753) (CH₂) and methine (CH) protons of the propanol (B110389) side chain, the terminal methyl group of the side chain, and the hydroxyl (OH) proton. The integration of these signals corresponds to the number of protons in each environment. Spin-spin coupling between adjacent non-equivalent protons results in signal splitting (e.g., doublets, triplets, quartets), which helps to establish the connectivity of the atoms.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound Note: Data is predicted based on typical values for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine H-2 | ~8.3 | Singlet (s) | - |
| Pyridine H-4 | ~7.4 | Singlet (s) | - |
| Pyridine H-6 | ~8.2 | Singlet (s) | - |
| Pyridine -CH₃ | ~2.3 | Singlet (s) | - |
| -CH(OH)- | ~4.0 | Multiplet (m) | ~6-7 |
| -CH₂- | ~2.7 | Doublet of doublets (dd) | ~14, ~6 |
| -CH(OH)CH ₃ | ~1.2 | Doublet (d) | ~6-7 |
| -OH | Variable | Singlet (s, broad) | - |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete count of the carbon environments. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms.
For this compound, the spectrum would show eight distinct signals, corresponding to the five carbons of the methyl-substituted pyridine ring and the three carbons of the propan-2-ol side chain. The carbon attached to the hydroxyl group (C2 of the propanol chain) would appear at a characteristic downfield shift (~65-70 ppm), while the aromatic carbons of the pyridine ring would resonate in the ~120-150 ppm region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: Data is predicted based on typical values for analogous compounds. docbrown.infodocbrown.infospectrabase.com
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Pyridine C-2 | ~148 |
| Pyridine C-3 | ~135 |
| Pyridine C-4 | ~137 |
| Pyridine C-5 | ~132 |
| Pyridine C-6 | ~147 |
| Pyridine -CH₃ | ~18 |
| -C H(OH)- | ~68 |
| -C H₂- | ~42 |
| -CH(OH)C H₃ | ~23 |
While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguously assigning signals and understanding complex structures.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For the target molecule, COSY would show correlations between the methine proton and both the methylene protons and the terminal methyl protons of the propanol side chain, confirming the -CH₂-CH(OH)-CH₃ connectivity. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon atoms with their attached protons. It is used to definitively assign the signals in the ¹³C spectrum based on the already assigned ¹H spectrum. For example, the carbon signal at ~68 ppm would show a cross-peak with the proton signal at ~4.0 ppm. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two or three bonds). This is crucial for connecting different parts of the molecule. For instance, it would show a correlation between the methylene protons (~2.7 ppm) and the C3 and C4 carbons of the pyridine ring, confirming the attachment point of the side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for confirming stereochemistry and conformational preferences.
Standard NMR spectroscopy cannot distinguish between enantiomers as they have identical physical properties in an achiral environment. To determine the enantiomeric excess (ee), a chiral environment is created.
Chiral Derivatizing Agents (CDAs): The alcohol can be reacted with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or α-methoxy-α-phenylacetic acid (MPA), to form a mixture of diastereomers. rsc.org These diastereomers have different physical properties and, therefore, will exhibit separate signals in the NMR spectrum. By integrating the signals corresponding to each diastereomer, the ratio of the original (S) and (R) enantiomers, and thus the enantiomeric excess, can be accurately calculated. rsc.orgnih.gov
Chiral Solvating Agents (CSAs): Alternatively, a chiral solvating agent can be added to the NMR sample. The CSA forms weak, transient diastereomeric complexes with the enantiomers of the analyte. scispace.com This interaction is often sufficient to induce small but measurable differences in the chemical shifts of the enantiomers, allowing for their quantification.
Lanthanide Shift Reagents (LSRs): Chiral lanthanide complexes can also be used as shift reagents. They coordinate to the Lewis basic sites of the molecule (the hydroxyl group or the pyridine nitrogen), inducing large changes in the chemical shifts of nearby protons. In a chiral environment, the coordination complexes with the (S) and (R) enantiomers are diastereomeric, leading to separate signals that can be used to determine the enantiomeric purity.
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational modes of molecules. The frequencies of these vibrations are characteristic of specific bonds and functional groups, making it an excellent tool for functional group identification. mdpi.com
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique "fingerprint" of the molecule. For this compound, the key functional groups are the hydroxyl (-OH) group, the C-H bonds (aliphatic and aromatic), the C-O bond, and the pyridine ring system.
Table 3: Characteristic FT-IR Absorption Bands for this compound Note: Frequencies are characteristic ranges for the specified functional groups. humanjournals.comscispace.comresearchgate.net
| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H | C-H Stretch | 2850-3000 | Medium-Strong |
| Pyridine Ring | C=C and C=N Stretch | 1450-1600 | Medium-Strong |
| Aliphatic C-H | C-H Bend | 1375-1470 | Medium |
| Alcohol C-O | C-O Stretch | 1050-1200 | Strong |
| Aromatic C-H | C-H Out-of-plane Bend | 700-900 | Strong |
The broad, strong absorption in the 3200-3600 cm⁻¹ region is a definitive indicator of the hydroxyl group's O-H stretch, with the broadening caused by hydrogen bonding. The various peaks in the 1450-1600 cm⁻¹ range are characteristic of the stretching vibrations within the aromatic pyridine ring. The strong band around 1050-1200 cm⁻¹ is typical for the C-O stretching of a secondary alcohol.
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy serves as a powerful non-destructive technique for obtaining a unique vibrational fingerprint of a molecule. For this compound, the Raman spectrum is characterized by specific vibrational modes of the substituted pyridine ring and the propan-2-ol side chain. The distinct pattern of Raman shifts allows for unambiguous identification and can be used for structural confirmation.
The vibrational modes of the 5-methylpyridine moiety are expected to dominate the fingerprint region of the Raman spectrum. Key vibrational bands include the ring breathing modes, C-H bending, and C-C stretching vibrations of the pyridine ring. The methyl group attached to the pyridine ring will also exhibit characteristic C-H stretching and bending vibrations. The propan-2-ol side chain contributes with C-C stretching, C-O stretching, and O-H bending modes.
Key Research Findings:
Pyridine Ring Vibrations: The pyridine ring vibrations are typically observed in the 1000-1600 cm⁻¹ region. The ring breathing mode, a characteristic feature for pyridine and its derivatives, provides a strong and sharp peak.
Methyl Group Vibrations: The methyl group attached to the pyridine ring introduces specific vibrational modes, including symmetric and asymmetric C-H stretching and bending vibrations, which aid in the structural confirmation.
Propan-2-ol Side Chain Vibrations: The vibrations of the propan-2-ol side chain are generally weaker in the Raman spectrum compared to the aromatic ring vibrations. However, the C-O stretching and O-H bending modes can be identified.
| Functional Group | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |
| Pyridine Ring | ~1030 | Ring Breathing |
| Pyridine Ring | ~1600 | C=C/C=N Stretching |
| Methyl Group | ~2920 | C-H Symmetric Stretch |
| Propan-2-ol | ~820 | C-O Stretch |
| Propan-2-ol | ~3400 | O-H Stretch (Broad) |
Attenuated Total Reflectance Infrared (ATR-IR) for Chiral Recognition Studies
Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a valuable tool for analyzing the vibrational modes of this compound, particularly for studying intermolecular interactions and chiral recognition. The technique is sensitive to the formation of hydrogen bonds and other non-covalent interactions that are crucial in chiral recognition phenomena.
The IR spectrum of this compound is characterized by a prominent broad absorption band corresponding to the O-H stretching vibration of the alcohol group, typically in the range of 3200-3600 cm⁻¹. The position and shape of this band are highly sensitive to hydrogen bonding. The C-H stretching vibrations of the methyl and propanol groups appear in the 2800-3000 cm⁻¹ region. The fingerprint region (below 1600 cm⁻¹) contains a wealth of information, including C-O stretching, C-C stretching, and various bending vibrations of the pyridine ring and the aliphatic chain.
Key Research Findings:
O-H Stretching: The broad O-H stretching band indicates the presence of intermolecular hydrogen bonding in the condensed phase.
Pyridine Ring Modes: The characteristic absorption bands of the pyridine ring, including C=C and C=N stretching vibrations, are observed in the 1400-1600 cm⁻¹ region.
Chiral Recognition: In chiral recognition studies, shifts in the vibrational frequencies, particularly of the O-H and C-O groups, can be observed upon interaction with a chiral selector. These shifts provide insights into the specific interactions responsible for enantiomeric discrimination.
| Functional Group | Characteristic IR Absorption (cm⁻¹) | Vibrational Mode |
| O-H (Alcohol) | 3200-3600 (Broad) | Stretching |
| C-H (Aliphatic) | 2850-3000 | Stretching |
| C=N (Pyridine) | ~1590 | Stretching |
| C=C (Pyridine) | ~1475 | Stretching |
| C-O (Alcohol) | 1050-1150 | Stretching |
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of polar molecules like this compound. In positive ion mode, the compound is readily protonated at the basic nitrogen atom of the pyridine ring, resulting in a prominent protonated molecule [M+H]⁺.
The ESI-MS spectrum is typically simple, with the [M+H]⁺ ion being the base peak. This allows for the straightforward determination of the molecular weight of the compound. The high sensitivity of ESI-MS makes it an ideal technique for detecting and quantifying the compound in various matrices.
Key Research Findings:
Protonated Molecule: The primary ion observed in the positive ESI-MS spectrum is the protonated molecule [M+H]⁺.
Adduct Formation: Depending on the solvent system, adduct ions such as [M+Na]⁺ or [M+K]⁺ may also be observed, providing further confirmation of the molecular weight.
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 152.1073 | Protonated molecule |
| [M+Na]⁺ | 174.0892 | Sodium adduct |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the calculation of the elemental formula with a high degree of confidence.
For this compound (C₉H₁₃NO), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally measured value. The low mass error (typically in the low ppm range) confirms the elemental composition and rules out other potential isobaric interferences.
Key Research Findings:
Elemental Composition Confirmation: HRMS provides the exact mass of the molecular ion, which confirms the elemental formula of the compound.
High Accuracy: The high mass accuracy of HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
| Parameter | Value |
| Molecular Formula | C₉H₁₃NO |
| Theoretical Exact Mass [M] | 151.0997 |
| Theoretical Exact Mass [M+H]⁺ | 152.1070 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) provides valuable structural information through the fragmentation of a selected precursor ion, typically the protonated molecule [M+H]⁺. The resulting product ion spectrum is characteristic of the compound's structure and can be used for confirmation and isomer differentiation.
The fragmentation of protonated this compound is expected to involve cleavages of the propan-2-ol side chain and potentially the pyridine ring. Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O) and alpha-cleavage adjacent to the hydroxyl group.
Key Research Findings:
Loss of Water: A common fragmentation pathway is the neutral loss of water ([M+H - H₂O]⁺), resulting in a significant product ion.
Alpha-Cleavage: Cleavage of the C-C bond between the carbon bearing the hydroxyl group and the adjacent methylene group is another expected fragmentation, leading to a resonance-stabilized cation.
Pyridine Ring Fragmentation: Fragmentation of the pyridine ring can also occur, leading to characteristic product ions.
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Neutral Loss/Fragment |
| 152.1 | 134.1 | H₂O |
| 152.1 | 108.1 | C₂H₅OH |
| 152.1 | 93.1 | C₃H₆O |
Chiral Analytical Techniques for Enantiomeric Purity Assessment
The determination of enantiomeric purity is critical for chiral compounds. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable technique for separating and quantifying the enantiomers of this compound.
The choice of the chiral stationary phase is crucial for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds, including alcohols and pyridine derivatives. The mobile phase composition, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), is optimized to achieve the best resolution between the enantiomers.
Key Research Findings:
Enantioseparation: Chiral HPLC allows for the baseline separation of the (S) and (R)-enantiomers.
Enantiomeric Excess (ee) Determination: The relative peak areas of the two enantiomers are used to calculate the enantiomeric excess (ee) of the sample, providing a quantitative measure of its purity.
Method Validation: A validated chiral HPLC method ensures accuracy, precision, and robustness for routine enantiomeric purity testing.
| Parameter | Typical Conditions |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) with a basic additive (e.g., diethylamine) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 260 nm) |
| (S)-enantiomer Retention Time | Varies depending on exact conditions |
| (R)-enantiomer Retention Time | Varies depending on exact conditions |
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of enantiomers. The efficacy of this method lies in the use of Chiral Stationary Phases (CSPs), which create a chiral environment where the two enantiomers of a racemic mixture can interact differently, leading to their separation.
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad applicability and successful enantioseparations. nih.gov For instance, cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel has proven effective for resolving a variety of chiral compounds. researchgate.netnih.gov The separation mechanism on these phases often involves a combination of intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. bgb-analytik.com The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., acetonitrile/water), significantly influences the retention and resolution of the enantiomers. mdpi.com Reversed-phase conditions, while sometimes less common for chiral separations, have been successfully applied and can offer advantages in terms of solvent compatibility and applicability to a wider range of compounds. researchgate.netnih.gov
The selection of the appropriate CSP and mobile phase is often determined through a screening process, as no single column is universally effective for all chiral separations. bgb-analytik.com The ability to invert the elution order by using a CSP with the opposite absolute configuration is a significant advantage, particularly for the accurate quantification of a minor enantiomer in the presence of a major one. hplc.eu
Table 1: Common Chiral Stationary Phases for HPLC and Their Applications
| Chiral Stationary Phase (CSP) | Base Material | Common Applications | Interaction Mechanisms |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose | Broad-spectrum enantioseparation of various pharmaceuticals and chiral compounds. researchgate.netnih.gov | π-π interactions, hydrogen bonding, dipole-dipole interactions. |
| Amylose tris(3,5-dimethylphenylcarbamate) | Amylose | Separation of a wide range of chiral molecules, including those with aromatic moieties. nih.gov | Similar to cellulose derivatives, with subtle differences in selectivity. |
| Phenylglycine-based CSPs | Phenylglycine | Resolution of compounds with π-basic groups, such as aryl-substituted hydantoins and sulfoxides. hplc.eu | π-acceptor/π-donor interactions. |
| Cyclodextrin-based CSPs | Cyclodextrin (B1172386) | Enantioseparation of various compounds, including pharmaceuticals like β-blockers. nih.govneliti.com | Inclusion complexation, hydrogen bonding. |
Gas Chromatography (GC) with Chiral Columns
Gas Chromatography (GC) is another powerful technique for the separation of volatile chiral compounds. Similar to HPLC, chiral GC relies on the use of columns containing a chiral stationary phase. Cyclodextrin derivatives are among the most common and versatile chiral selectors used in GC. gcms.czchromatographyonline.com These cyclic oligosaccharides create a chiral cavity into which one enantiomer of an analyte can fit better than the other, leading to differential retention times and, thus, separation.
The choice of the specific cyclodextrin derivative and the operating conditions, such as temperature programming, are critical for achieving optimal separation. gcms.cz For compounds that are not sufficiently volatile or may degrade at high temperatures, derivatization to more volatile and thermally stable analogues is a common practice. However, for some classes of compounds, such as certain aromatic alcohols, direct separation without derivatization is possible on specific chiral stationary phases. nih.gov
The separation mechanism in chiral GC is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral stationary phase. The stability of these complexes differs for each enantiomer, resulting in different elution times. bgb-analytik.com
Table 2: Common Chiral Stationary Phases for GC and Their Applications
| Chiral Stationary Phase (CSP) | Base Material | Common Applications |
| Derivatized β-Cyclodextrins (e.g., Rt-βDEXsm, Rt-βDEXse) | β-Cyclodextrin | Enantiomeric separation of monoterpenes, monoterpene alcohols, and ketones. gcms.cz |
| Amino acid derivatives (e.g., Chirasil-Val) | Amino Acids (e.g., Valine) | Separation of a wide range of chiral compounds, including amino acids. nih.gov |
| Proline-based CSPs | Proline | Resolution of racemic aromatic alcohols (without derivatization) and amines (with derivatization). nih.gov |
Chiral Derivatization for Enhanced Chromatographic or Spectroscopic Separation
Chiral derivatization is a strategy employed to facilitate the separation and analysis of enantiomers. This indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA), which is an enantiomerically pure reagent. wikipedia.orgntu.edu.sg This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can be separated using standard, achiral chromatographic techniques such as conventional HPLC or GC. wikipedia.org
A variety of CDAs are available, each with reactivity towards specific functional groups. For alcohols like this compound, reagents that react with the hydroxyl group are employed. For example, Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) is a well-known CDA that forms diastereomeric esters with chiral alcohols. ntu.edu.sg The resulting diastereomers can then be analyzed by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, where the different chemical environments of the diastereomers lead to distinguishable signals. ntu.edu.sg
In addition to chromatographic separation, chiral derivatization can also be used to enhance the detectability of the analytes, especially in trace analysis. nih.gov For instance, derivatizing agents containing a chromophore or fluorophore can be used to improve detection by UV or fluorescence detectors in HPLC. The choice of CDA is critical and should result in stable diastereomers that are easily separable and detectable.
Table 3: Examples of Chiral Derivatizing Agents (CDAs) and Their Applications
| Chiral Derivatizing Agent (CDA) | Target Functional Group | Resulting Diastereomer | Analytical Technique |
| Mosher's acid (and its chloride) | Alcohols, Amines | Esters, Amides | NMR, HPLC, GC ntu.edu.sg |
| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) | Amines, α-Hydroxy acids | Amides, Esters | HPLC nih.gov |
| N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC) | Amines, Alcohols, Carboxyl groups | Esters, Amides | HPLC nih.gov |
| (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine ((S)-PMP) | Carboxylic acids | Amides | LC-MS nih.gov |
X-Ray Diffraction Analysis for Solid-State Stereochemical Confirmation
X-ray diffraction (XRD) analysis of a single crystal is the most definitive method for determining the absolute stereochemistry of a chiral molecule. This technique provides a three-dimensional structure of the molecule as it exists in the crystal lattice, allowing for the unambiguous assignment of the configuration (R or S) at each stereocenter.
For a molecule to be suitable for single-crystal XRD, it must first be crystallized in a form that is of sufficient quality and size. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed. The electron density map derived from the diffraction data is used to determine the positions of the atoms in the molecule, revealing its precise spatial arrangement.
In the context of chiral molecules, crystallization can result in either a conglomerate (a mechanical mixture of crystals of the pure enantiomers) or a racemic compound (where both enantiomers are present in a regular arrangement within the same crystal lattice). In some cases, preferential crystallization can be used to isolate a single enantiomer from a racemic mixture.
While there is no specific public crystal structure for this compound in the search results, the general principle remains that if a suitable single crystal can be obtained, XRD would provide unequivocal proof of its (S)-configuration. The crystal structure of a related compound, 3-((5-methylpyridin-2-yl) amino)-1-phenylpropan-1-one, has been reported, demonstrating the feasibility of crystallizing and analyzing pyridinyl compounds. researchgate.net The determination of the crystal structure provides precise bond lengths, bond angles, and torsion angles, which constitute the definitive stereochemical confirmation in the solid state.
Computational Chemistry and Theoretical Investigations of Molecular Properties
Density Functional Theory (DFT) Calculations
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for its balance of accuracy and computational cost.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum. This process involves calculating the forces on each atom and iteratively adjusting their positions until a stable conformation is reached. For a molecule like (S)-1-(5-Methylpyridin-3-yl)propan-2-ol, this analysis would identify the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. Conformational analysis would explore different spatial arrangements (conformers) arising from rotation around single bonds to identify the most energetically favorable shapes.
Vibrational Frequency Calculations and Spectroscopic Correlation
Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra. These calculations determine the normal modes of vibration, each associated with a specific frequency. The predicted spectrum can be correlated with experimentally obtained spectra to help assign specific vibrational modes to observed absorption bands, providing a deeper understanding of the molecule's structural features.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic or electron-donating capability. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting character.
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These typically correspond to lone pairs on electronegative atoms like oxygen or nitrogen.
Blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms.
Green regions denote areas of neutral or near-zero potential.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular bonding interactions. It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that align with the intuitive Lewis structure of bonds and lone pairs.
Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG) Analysis
Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak, non-covalent interactions within and between molecules. These interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, are crucial for understanding molecular conformation and intermolecular recognition.
The method is based on the electron density (ρ) and its derivative, the reduced density gradient (s). By plotting s versus ρ, regions of non-covalent interaction can be identified as spikes in the low-density, low-gradient region. These interactions are then visualized as isosurfaces in 3D space, which are color-coded to differentiate their nature:
Blue surfaces indicate strong, attractive interactions like hydrogen bonds.
Green surfaces represent weaker, van der Waals interactions.
Red surfaces signify repulsive interactions, such as steric clashes.
This provides a clear and intuitive map of the non-covalent forces that dictate the molecule's structure and interactions.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM) provides a powerful framework for analyzing the nature of chemical bonds by examining the topology of the electron density. While specific QTAIM studies on this compound are not extensively available in the public domain, the principles of this theory can be applied to understand the bonding within this molecule. QTAIM analysis of similar pyridine (B92270) derivatives has shown that the distribution of electron density at the bond critical points (BCPs) is indicative of the bond's character—whether it is predominantly covalent or ionic. nih.govnih.gov
In a hypothetical QTAIM analysis of this compound, one would expect the bonds within the pyridine ring and the propanol (B110389) side chain to exhibit distinct topological properties. The C-C and C-N bonds within the aromatic pyridine ring would likely show electron density values (ρ(r)) and negative Laplacian values (∇²ρ(r)) characteristic of covalent bonds. Conversely, the C-O and O-H bonds of the alcohol group would display properties indicative of polar covalent interactions, with a greater charge separation.
An illustrative data table of expected QTAIM parameters for key bonds in this compound is presented below. These values are based on general findings for similar organic molecules and serve to demonstrate the insights that a QTAIM analysis would provide.
| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Ellipticity (ε) | Bond Character |
| C(ring)-C(ring) | ~0.30 | ~ -0.80 | ~0.15 | Covalent |
| C(ring)-N | ~0.32 | ~ -0.90 | ~0.10 | Polar Covalent |
| C(ring)-C(side chain) | ~0.28 | ~ -0.75 | ~0.05 | Covalent |
| C-O | ~0.25 | ~ -0.50 | ~0.02 | Polar Covalent |
| O-H | ~0.20 | ~ +0.10 | ~0.01 | Polar Covalent |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values from QTAIM analyses of similar molecules.
The ellipticity (ε) at the bond critical point provides information about the anisotropy of the electron density and can indicate the π-character of a bond. For the aromatic pyridine ring, a higher ellipticity in the C-C and C-N bonds would be expected, reflecting the delocalized π-electron system.
Molecular Dynamics Simulations for Conformational Stability and Solvent Effects
Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems, providing valuable insights into conformational stability and the influence of the surrounding environment. aip.org For a chiral molecule like this compound, MD simulations can elucidate the preferred three-dimensional arrangements of the molecule and how these are affected by different solvents.
Simulations in both vacuum and explicit solvent environments (such as water or ethanol) would reveal the conformational landscape of the molecule. The dihedral angles involving the pyridine ring, the connecting methylene (B1212753) bridge, and the chiral center of the propanol group are of particular interest. By monitoring these angles over the course of a simulation, the most stable conformers can be identified.
The effect of the solvent on conformational stability is a key aspect that can be investigated through MD simulations. The presence of a solvent can stabilize certain conformers through specific interactions, such as hydrogen bonding between the hydroxyl group of the propanol moiety and solvent molecules. In a protic solvent like water, it is expected that conformations allowing for favorable hydrogen bonding would be more populated.
A representative data table summarizing potential findings from MD simulations of this compound in different environments is shown below. This table illustrates how the population of different conformers might vary with the solvent.
| Solvent | Major Conformer (Dihedral Angle C(ring)-C-C-O) | Population (%) | Key Intermolecular Interactions |
| Vacuum | Gauche (~60°) | 65 | Intramolecular H-bond (O-H...N) |
| Water | Anti (~180°) | 55 | Intermolecular H-bonds with water |
| Ethanol | Gauche (~65°) | 50 | Intermolecular H-bonds with ethanol |
Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of molecular dynamics simulations of chiral alcohols in different solvents. aip.org
These simulations would also provide information on the solvation structure around the molecule, highlighting the specific solvent molecules that are most strongly interacting with the solute. The radial distribution functions (RDFs) between the solute's functional groups (e.g., the hydroxyl group and the pyridine nitrogen) and solvent molecules would quantify these interactions.
Role As a Chiral Building Block and Ligand Precursor in Chemical Research
Development of Chiral Ligands and Organocatalysts
The combination of a chiral center and a coordinating pyridine (B92270) nitrogen atom makes (S)-1-(5-Methylpyridin-3-yl)propan-2-ol and its derivatives promising candidates for the development of chiral ligands for asymmetric catalysis and as precursors for organocatalysts.
Chiral pyridine-containing ligands are widely used in asymmetric catalysis due to their stability and the ability of the nitrogen atom to coordinate with various transition metals. researchgate.netdiva-portal.orgresearchgate.nethkbu.edu.hk The design of such ligands often involves the incorporation of a chiral element to induce enantioselectivity in the catalyzed reaction. Chiral pyridyl alcohols are valuable precursors for a range of ligand types, including phosphinites and phosphites, which have been successfully used in reactions like palladium-catalyzed allylic alkylations. diva-portal.org
The general approach involves the derivatization of the alcohol group to introduce another coordinating atom, such as phosphorus or sulfur, creating a bidentate ligand that can chelate to a metal center. mdpi.comrsc.org The stereochemistry of the resulting metal complex, and thus the enantioselectivity of the reaction, is influenced by the absolute configuration of the chiral alcohol. diva-portal.org While specific ligands derived from this compound are not prominently featured in the literature, the established principles of ligand design strongly suggest its potential in this area. nih.gov
| Reaction Type | Catalyst System | Role of Chiral Pyridyl Alcohol Derivative | Achieved Enantioselectivity |
| Asymmetric Hydrogenation | Ruthenium-catalyzed | Precursor for chiral pyridine-aminophosphine ligands. rsc.org | Up to 99% ee |
| Asymmetric Alkylation | Copper-catalyzed Lewis acid-assisted | Not directly a ligand, but demonstrates the importance of chiral pyridines in asymmetric synthesis. nih.gov | Excellent enantioselectivity |
| Enantioselective C-H Addition | Chiral half-sandwich rare-earth complexes | Not directly a ligand, but highlights the use of chiral backbones with pyridines. acs.org | Up to 98:2 er |
| Asymmetric Hydrosilylation | Organocatalytic with pyridyl oxazolines | Precursor for the pyridyl oxazoline (B21484) catalyst. researchgate.net | Up to 94% ee |
| Asymmetric Carbocyanation | Copper-catalyzed with chiral bisoxazoline ligands | Precursor for chiral pyridine derivatives from the product. acs.org | Up to 94% ee |
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. researcher.life Chiral pyridines have been investigated as organocatalysts, where the basic nitrogen atom plays a key role in activating substrates. nih.gov For instance, helical-chiral pyridines have shown high enantioselectivity in various transformations. nih.gov
This compound could serve as a precursor for chiral organocatalysts. The chiral center in proximity to the catalytically active pyridine nitrogen could effectively control the stereochemical outcome of a reaction. Modification of the alcohol group could further tune the steric and electronic properties of the catalyst, allowing for optimization of its performance. While specific organocatalysts derived from this particular compound have not been reported, the general success of chiral pyridines in organocatalysis indicates a promising area for future research. researchgate.netnih.gov
Functionalization and Derivatization for Material Science Applications
The application of chiral pyridine derivatives in material science is an emerging field. The incorporation of chirality into materials can lead to unique optical, electronic, and chiroptical properties. Pyridine-based materials, in general, have been explored for applications such as coordination polymers and metal-organic frameworks (MOFs). researchgate.netnih.gov
The functionalization of this compound could lead to novel chiral monomers for polymerization or building blocks for supramolecular assemblies. The pyridine nitrogen provides a coordination site for metal ions, which is a key feature in the construction of MOFs. The chiral nature of the propanol (B110389) side chain could impart chirality to the resulting framework, potentially leading to materials with applications in enantioselective separations or sensing. While there is a lack of specific research on the material science applications of this compound, the derivatization of similar molecules for analytical and synthetic purposes suggests the potential for creating functional materials. tandfonline.comresearchgate.netgoogle.com
Synthesis of Pyridine Derivatives for Specific Research Purposes
While the molecular structure of this compound suggests its utility as a precursor for more complex pyridine-containing molecules, specific examples of its use in the synthesis of pyridine derivatives for particular research applications are not readily found in the reviewed scientific literature. The presence of the hydroxyl group and the chiral center offers synthetic handles for further functionalization, allowing for the potential creation of a variety of derivatives. These could theoretically be explored for applications in medicinal chemistry, materials science, and catalysis, but published research to this effect is limited.
Incorporation into Chiral Supramolecular Assemblies
The formation of chiral supramolecular assemblies often relies on the use of chiral molecules to direct the self-assembly process, leading to structures with a specific handedness. Chiral alcohols, such as this compound, can participate in hydrogen bonding and other non-covalent interactions, which are the driving forces for the formation of such assemblies.
In principle, the hydroxyl group of this compound could act as a hydrogen bond donor and acceptor, while the pyridine nitrogen can also participate in hydrogen bonding or coordination to metal centers. The stereochemistry at the propan-2-ol unit could then influence the packing of the molecules, potentially leading to the formation of helical or other complex chiral architectures. However, specific studies detailing the incorporation of this compound into supramolecular structures are not described in the available research. General principles of supramolecular chemistry suggest this potential, but direct experimental evidence for this specific compound is lacking.
Chemical Sensors and Probes based on Derivatives
Derivatives of chiral compounds are often utilized in the development of chemical sensors and probes, where enantioselective recognition of other molecules is required. The pyridine unit in this compound could be functionalized with chromophores or fluorophores to create optical sensors. The chiral environment provided by the (S)-propan-2-ol moiety could then allow for the selective binding of one enantiomer of a target molecule over the other, resulting in a detectable change in the sensor's optical properties.
Despite the logical design principles that would suggest the utility of derivatives of this compound for these purposes, there is a notable absence of published research demonstrating their application in the development of chemical sensors or probes. The potential for creating such tools exists, but has not been realized or reported in the scientific literature to date.
Investigative Biological Activity and Pharmaceutical Research Applications Excluding Clinical Outcomes
Exploration as a Chemical Intermediate or Scaffold in Drug Discovery Programs
In modern drug discovery, a scaffold is a core chemical structure upon which various functional groups can be built to create a library of compounds for biological screening. mdpi.com (S)-1-(5-Methylpyridin-3-yl)propan-2-ol is valued in this context for its specific three-dimensional structure, a characteristic known as chirality, which is often crucial for selective interaction with biological targets. Its structure, featuring a methyl-substituted pyridine (B92270) ring and a chiral secondary alcohol, makes it an important intermediate for synthesizing more elaborate molecules. bohrium.com
The pyridine moiety itself is favored in drug design for several reasons. It can act as a bioisostere—a substituent with similar physical or chemical properties—for amines, amides, and other nitrogen-containing heterocycles, allowing chemists to fine-tune a molecule's properties. mdpi.com Furthermore, the basic nitrogen atom in the pyridine ring can improve a compound's water solubility, a key pharmacokinetic property. dntb.gov.ua The development of efficient, scalable synthetic routes for chiral molecules like (3S,5R)-3-hydroxy-5-methylpiperidin-1-ylmethanone, which shares structural elements, highlights the utility of such building blocks in creating complex heterocyclic compounds for pharmaceutical research. bohrium.com The design of aryl propionamide (B166681) scaffolds, for example, has been used to develop new selective androgen receptor modulators (SARMs), demonstrating how core structures can be systematically modified to create potent and selective agents. mdpi.comresearchgate.net
In Vitro and Mechanistic Studies of Biological Activity for Related Compounds
While specific studies on this compound are not extensively detailed in the literature, a broad body of research exists on the in vitro biological activities of structurally related pyridine compounds, particularly their antimicrobial and anti-inflammatory properties.
Antimicrobial Activity: The pyridine nucleus is a key component in many compounds investigated for antimicrobial effects. nih.govderpharmachemica.com Researchers have synthesized and tested numerous pyridine derivatives against a range of pathogens. For instance, a series of novel N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives showed moderate antimicrobial activity against various bacterial and fungal strains. bas.bgresearchgate.net Similarly, a study on 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones found that several derivatives exhibited moderate to potent activity against pathogenic bacteria, including Pseudomonas aeruginosa and Escherichia coli. mdpi.com The inclusion of a pyridine ring is thought to enhance antimicrobial potential by increasing hydrophilicity and hydrogen-bonding capabilities, which are important for interacting with microbial targets. mdpi.com
The table below summarizes the antimicrobial activity of selected pyridine-related compounds.
| Compound Class | Target Organisms | Key Findings |
| N-alkylated pyridine-based organic salts | S. aureus, E. coli | Compound 66 showed the best activity with MIC values of 56 ± 0.5% against S. aureus and 55 ± 0.5% against E. coli. mdpi.com |
| Thiazolo[4,5-b]pyridin-2-ones | P. aeruginosa, E. coli | Compound 3g displayed a potent inhibitory effect with a MIC value of 0.21 μM. mdpi.com |
| Nicotinic acid benzylidene hydrazide derivatives | S. aureus, B. subtilis, E. coli, C. albicans | Derivatives with nitro and dimethoxy groups were the most active, with activity comparable to standard drugs. nih.govmdpi.com |
| Alkyl pyridinol compounds | Gram-positive bacteria (e.g., S. aureus) | Compounds demonstrated selective antimicrobial activity against Gram-positive bacteria. mdpi.com |
Anti-inflammatory Activity: Derivatives of pyridine have also been evaluated for anti-inflammatory effects. One study investigated new derivatives of 3-hydroxy-pyridine-4-one, which are known to act as iron chelators. nih.gov Since key enzymes in the inflammation pathway, such as cyclooxygenase (COX), are iron-dependent, the iron-chelating property of these compounds may contribute to their anti-inflammatory action. nih.govmdpi.com In both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice, these pyridine derivatives showed significant anti-inflammatory activity. nih.gov Another study on novel thiazolo[4,5-b]pyridin-2-ones also demonstrated anti-inflammatory properties in an animal model of acute inflammation. pensoft.netresearchgate.net
Enzyme Interaction and Ligand Binding Research
Understanding how a compound interacts with its biological target at a molecular level is a cornerstone of rational drug design. mdpi.com Research on this compound analogs often involves studying their interactions with specific enzymes and receptors through techniques like receptor binding assays and computational molecular docking.
Receptor Binding Assays: These assays are used to measure the affinity of a ligand (a small molecule) for a receptor. creative-bioarray.com For example, studies on the serotonin (B10506) 5-HT3 receptor have used novel fluorescently labeled ligands to determine binding affinity and kinetics. nih.gov Such techniques allow researchers to quantify the dissociation constant (Kd), which indicates how tightly a ligand binds to its target. While specific binding data for this compound is not available, these methods are standard for characterizing the derivatives that would be synthesized from it.
Enzyme Inhibition and Molecular Docking: Molecular docking is a computational method used to predict the binding mode and affinity of a molecule to a target protein. This approach has been widely applied to pyridine derivatives. In one study, novel pyridine-based compounds were identified as potent inhibitors of PIM-1 kinase, a target in cancer therapy. acs.org Docking analysis revealed that the most active compound formed a key hydrogen bond with the amino acid Lys67 in the enzyme's active site, with a strong binding energy of -17.38 Kcal/mol. acs.org
Another study focused on thiazolo[4,5-b]pyridine (B1357651) derivatives as antimicrobial agents performed molecular docking against the bacterial enzymes MurD and DNA gyrase. mdpi.comresearchgate.net The results provided insights into the binding interactions that could explain the observed antimicrobial activity. Similarly, new thiazolo[3,2-a]pyridine derivatives were evaluated as potential α-amylase inhibitors for diabetes, with docking scores indicating favorable inhibitory properties. plos.org
The table below presents findings from enzyme interaction studies of related pyridine compounds.
| Compound Class | Target Enzyme | Method | Key Findings |
| Pyridine-based compounds | PIM-1 Kinase | In vitro assay & Molecular Docking | Compound 12 showed high inhibitory activity (IC50 = 14.3 nM) and docked favorably with a binding energy of -17.38 Kcal/mol. acs.org |
| Thiazolo[4,5-b]pyridines | MurD, DNA gyrase (bacterial) | Molecular Docking | The most active compound, 3g , showed strong binding interactions within the active sites of both enzymes. mdpi.comresearchgate.net |
| Thiazolo[3,2-a]pyridines | α-Amylase | Molecular Docking | Compound 4e had the best docking score (-7.43 kcal/mol), suggesting good potential as an inhibitor. plos.org |
Structure-Activity Relationship (SAR) Studies of Derivatives within Research Frameworks
Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a drug candidate. By systematically altering the chemical structure of a molecule and assessing the impact on its biological activity, researchers can identify which parts of the molecule are critical for its function.
For pyridine-containing scaffolds, SAR studies have provided valuable insights. In the development of PIM-1 kinase inhibitors, for example, different substituents on the pyridine ring were explored. The results indicated that certain modifications led to compounds with IC50 values in the nanomolar range, highlighting their potent inhibitory activity. acs.org
In another example, a series of aryl propionamide derivatives were synthesized to explore their activity as selective androgen receptor modulators (SARMs). mdpi.com In this study, the trifluoromethyl (CF3) group of an existing SARM was replaced with a pentafluorosulfanyl (SF5) group. The resulting analogs were tested for their ability to activate the androgen receptor, demonstrating that this structural modification was tolerated and could lead to new receptor agonists. mdpi.comresearchgate.net Such studies are crucial for understanding how changes in electronegativity and steric bulk affect ligand-receptor interactions.
Design and Synthesis of Analogs for Target Validation Studies
Target validation is the process of confirming that a specific biological target (like an enzyme or receptor) is critically involved in a disease process. The design and synthesis of potent and selective small molecule inhibitors are a key part of this process. Once a promising scaffold like this compound is identified, medicinal chemists design and create a series of analogs to probe the function of the intended target.
For instance, a series of pyridine derivatives were synthesized as potential antagonists for the CXCR4 receptor, which is implicated in cancer metastasis and inflammatory diseases. nih.gov By creating and testing these analogs, researchers could validate CXCR4 as a therapeutic target for these conditions. Two compounds from the series were identified as "hits" that inhibited cell invasion and showed high binding affinity, warranting further investigation. nih.gov
Similarly, the discovery of AZD4205, a selective Janus kinase 1 (JAK1) inhibitor, involved extensive medicinal chemistry optimization starting from an initial screening hit. nih.gov Analogs were systematically synthesized to improve potency and selectivity for JAK1 over other kinases in the same family. The resulting candidate demonstrated enhanced antitumor activity in preclinical models when combined with another drug, thereby validating the therapeutic strategy of selective JAK1 inhibition. nih.gov This iterative process of designing, synthesizing, and testing analogs is fundamental to advancing new therapeutic concepts from the laboratory toward potential clinical application.
Future Directions and Emerging Research Avenues
Sustainable and Green Chemistry Approaches for Synthesis
The chemical industry's shift towards environmentally benign processes has spurred research into sustainable synthesis methods for complex molecules like (S)-1-(5-Methylpyridin-3-yl)propan-2-ol. Future research will likely focus on minimizing waste, reducing energy consumption, and utilizing safer reagents. rasayanjournal.co.in
Key green chemistry strategies applicable to the synthesis of pyridine (B92270) derivatives include:
Biocatalysis: Employing enzymes or whole-cell systems to perform stereoselective reactions. For instance, engineered ketoreductases could be used for the asymmetric reduction of a ketone precursor to directly yield the (S)-enantiomer with high enantiomeric excess, avoiding the need for chiral auxiliaries or resolution steps. rsc.org
Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, improve yields, and reduce the formation of byproducts compared to conventional heating methods. nih.gov Applying microwave irradiation to key steps in the synthesis of pyridyl alcohols could enhance efficiency. nih.govnih.gov
Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the desired product minimizes intermediate isolation and purification steps, thereby saving solvents and energy. rasayanjournal.co.innih.gov Developing an MCR strategy for assembling the core structure would be a significant advancement.
Green Solvents and Catalysts: Research into replacing hazardous solvents with greener alternatives like water, ionic liquids, or supercritical fluids is ongoing. rasayanjournal.co.in Furthermore, the development of reusable heterogeneous catalysts, such as magnetic nanoparticles, can simplify product purification and reduce catalyst waste. researchgate.net
| Approach | Conventional Method | Green Chemistry Alternative | Potential Advantages |
|---|---|---|---|
| Stereocontrol | Chiral resolution or stoichiometric chiral reagents | Biocatalysis (e.g., engineered enzymes) | High enantioselectivity, mild conditions, reduced waste |
| Reaction Time | Hours to days (conventional heating) | Minutes to hours (Microwave-assisted) | Increased throughput, energy savings. nih.gov |
| Process Steps | Multiple steps with intermediate isolation | One-pot multicomponent reactions (MCRs) | Improved atom economy, reduced solvent use. nih.gov |
| Catalyst | Homogeneous catalysts | Reusable heterogeneous catalysts (e.g., CuFe2O4) | Facile separation and recyclability. researchgate.net |
Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions
Understanding and optimizing chemical reactions requires precise monitoring of reactant consumption, intermediate formation, and product generation in real-time. Advanced in situ spectroscopic techniques are poised to provide unprecedented mechanistic detail for the synthesis of this compound.
Future research will likely involve the application of:
Process Analytical Technology (PAT): Integrating in situ sensors to monitor critical reaction parameters such as temperature, pressure, pH, and color can provide a wealth of data. chemrxiv.org
In Situ Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can track the concentration changes of key functional groups, offering insights into reaction kinetics and mechanisms without the need for sampling.
Chiral Spectroscopy: Techniques like Absolute Configuration Modulation Attenuated Total Reflection IR Spectroscopy can be adapted to probe the evolution of enantiomeric excess directly within the reaction mixture, providing crucial information for optimizing asymmetric syntheses. acs.org This would be particularly valuable for monitoring stereoselective reductions or kinetic resolutions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow-NMR and in situ NMR probes allow for detailed structural elucidation of transient intermediates that may be difficult to isolate, helping to build a comprehensive picture of the reaction pathway.
The data generated from these techniques can be used to build kinetic models and optimize reaction conditions for improved yield and selectivity. rsc.org
Integration with Artificial Intelligence and Machine Learning for Drug Design and Synthesis Prediction
The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing how molecules are designed and synthesized. emanresearch.orgresearchgate.net For this compound and its derivatives, AI/ML can accelerate discovery and development in several ways.
Synthesis Prediction: Retrosynthesis software powered by ML algorithms can propose novel and efficient synthetic routes that may not be obvious to human chemists. acs.org Furthermore, forward-prediction models can assess reaction outcomes, predict yields, and identify optimal reaction conditions, thereby reducing the number of trial-and-error experiments needed. chemrxiv.orgdigitellinc.com
Drug Design and Discovery: ML models can screen virtual libraries of compounds derived from the this compound scaffold to predict their bioactivity, physicochemical properties, and potential targets. emanresearch.orgresearchgate.net This in silico screening significantly narrows down the candidates for experimental validation.
Catalyst and Ligand Design: Neural networks and other ML models can be trained on existing data to predict the enantioselectivity of asymmetric catalytic reactions, aiding in the design of new chiral ligands or catalysts for the synthesis of the target molecule. chemistryworld.com By combining quantum chemical calculations with ML, models can predict product yields with high accuracy. mdpi.comresearchgate.net
| Application Area | AI/ML Tool/Technique | Potential Impact |
|---|---|---|
| Synthesis Planning | Computer-Aided Synthesis Planning (CASP) | Proposes novel and efficient synthetic routes. acs.org |
| Reaction Optimization | Graph Transformer Neural Networks (GTNN) | Predicts reaction outcomes, yield, and regioselectivity. digitellinc.com |
| Drug Discovery | Virtual Screening Models | Identifies derivatives with high predicted bioactivity. researchgate.net |
| Catalyst Design | Neural Networks for Enantioselectivity Prediction | Accelerates the discovery of optimal catalysts for asymmetric synthesis. chemistryworld.com |
Exploration in Optoelectronic and Chiral Materials Science
The unique combination of a chiral center and an aromatic pyridine ring makes this compound an attractive building block for novel functional materials. Chiral pyridine derivatives have found applications as versatile ligands in asymmetric catalysis and are being explored for their potential in materials science. rsc.orgacs.org
Future research could explore:
Chiral Polymers and Frameworks: Incorporation of the molecule as a monomer into polymers or metal-organic frameworks (MOFs) could lead to materials with unique chiral recognition capabilities, useful for enantioselective separations or sensing.
Optoelectronic Properties: Pyridine-containing compounds can exhibit interesting electronic properties. Investigating the luminescence, conductivity, and non-linear optical properties of materials derived from this chiral alcohol could open doors to applications in displays, sensors, and data storage.
Liquid Crystals: The rigid pyridine core and the chiral side chain are features conducive to the formation of chiral liquid crystalline phases, which are of great interest for display technologies and photonics.
Uncovering Novel Catalytic Applications and Mechanistic Insights
While often viewed as a synthetic intermediate, the structure of this compound itself suggests potential as a chiral ligand or organocatalyst. The pyridine nitrogen can coordinate to metal centers, while the hydroxyl group and the stereocenter can direct the stereochemical outcome of a reaction.
Emerging avenues in this area include:
Asymmetric Catalysis: The compound could serve as a ligand for metal-catalyzed asymmetric reactions, such as transfer hydrogenations, aldol (B89426) reactions, or Michael additions. Planar-chiral pyridine derivatives have already demonstrated success in this area. scispace.com
Organocatalysis: The molecule possesses both a Lewis basic site (pyridine nitrogen) and a hydrogen-bond donor (hydroxyl group), making it a candidate for bifunctional organocatalysis.
Mechanistic Studies: A deeper understanding of how this molecule interacts and reacts can be gained through detailed mechanistic investigations. rsc.org Combining experimental kinetic studies with computational methods like Density Functional Theory (DFT) can elucidate reaction pathways, identify transition states, and explain the origins of stereoselectivity in reactions where it is used or synthesized. nih.govresearchgate.net These insights are crucial for the rational design of more efficient synthetic methods and novel catalytic systems.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-1-(5-Methylpyridin-3-yl)propan-2-ol, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis of chiral alcohols like this compound typically involves asymmetric catalysis or enzymatic resolution. For example, lipase-mediated kinetic resolution can achieve high enantiomeric excess (ee) by selectively acylating the undesired enantiomer . Post-synthesis, chiral HPLC (e.g., using a Chiralpak® column) or polarimetry should validate stereochemical purity. Safety protocols for handling pyridine derivatives (e.g., inert atmosphere, moisture control) are critical to prevent side reactions .
Q. How should researchers characterize the structural and optical properties of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the methylpyridine moiety and propan-2-ol backbone. The stereochemistry can be inferred via NOESY or Mosher ester analysis .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (CHNO).
- Optical Rotation : Compare the measured [α] with literature values for (S)-configuration validation .
Q. What are the critical safety considerations for handling and storing this compound?
- Methodological Answer :
- Storage : Keep in a dry, inert environment at 2–8°C to prevent degradation. Use amber vials to avoid photolytic reactions .
- Handling : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to minimize inhalation risks (H332) and avoid skin contact (H315) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity?
- Methodological Answer : Enantiomers often exhibit divergent interactions with chiral biological targets (e.g., enzymes, receptors). For example, the (S)-enantiomer may bind selectively to a receptor’s active site due to spatial compatibility, whereas the (R)-form could be inactive or antagonistic. Comparative studies using in vitro assays (e.g., enzyme inhibition, cell viability) and molecular docking simulations are recommended to quantify stereochemical effects .
Q. How can researchers resolve contradictions in pharmacological data for this compound?
- Methodological Answer : Discrepancies in bioactivity data (e.g., IC values) may arise from impurities, assay conditions, or solvent effects. Mitigation strategies include:
- Purity Verification : Use HPLC-MS to confirm >98% chemical and enantiomeric purity .
- Assay Standardization : Adopt consistent protocols (e.g., fixed pH, temperature) across studies.
- Control Experiments : Test metabolites or degradation products (e.g., via accelerated stability studies) to rule out confounding factors .
Q. What strategies optimize the scalability of synthetic methods for this compound without compromising yield or purity?
- Methodological Answer :
- Catalyst Screening : Transition from enzymatic to metal-catalyzed asymmetric hydrogenation for higher throughput (e.g., Ru-BINAP complexes) .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters dynamically.
- Green Chemistry : Replace hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve safety and sustainability .
Q. What computational tools are suitable for predicting the physicochemical and ADMET properties of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict solubility, logP, and membrane permeability using software like GROMACS or AMBER.
- ADMET Predictors : Tools like SwissADME or ADMETLab estimate bioavailability, cytochrome P450 interactions, and toxicity .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to guide derivatization for enhanced stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
